molecular formula C7H13ClN4O B1422450 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride CAS No. 1258639-75-6

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride

Cat. No.: B1422450
CAS No.: 1258639-75-6
M. Wt: 204.66 g/mol
InChI Key: HSNJKPMOPDTMCP-UHFFFAOYSA-N
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Description

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4O and a molecular weight of 241.12 g/mol . This compound features a piperazine ring substituted with a 1,2,4-oxadiazole moiety, and it is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride typically involves the reaction of piperazine with a suitable oxadiazole precursor under controlled conditions. One common method includes the use of 1,2,4-oxadiazole-3-carboxylic acid, which is reacted with piperazine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the oxadiazole precursor, its reaction with piperazine, and subsequent purification using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole or piperazine rings .

Mechanism of Action

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its combination of the oxadiazole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Comparison with Similar Compounds

  • 1,2,4-Oxadiazole-3-carboxylic acid
  • 1,2,4-Oxadiazole-5-thiol
  • 1,2,4-Oxadiazole-3-amine
  • Piperazine-1-carboxamide
  • Piperazine-1-sulfonamide

Properties

CAS No.

1258639-75-6

Molecular Formula

C7H13ClN4O

Molecular Weight

204.66 g/mol

IUPAC Name

3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C7H12N4O.ClH/c1-3-11(4-2-8-1)5-7-9-6-12-10-7;/h6,8H,1-5H2;1H

InChI Key

HSNJKPMOPDTMCP-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=NOC=N2.Cl.Cl

Canonical SMILES

C1CN(CCN1)CC2=NOC=N2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride

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